molecular formula C9H10BrNO3 B11855704 Ethyl 6-bromo-2-methoxynicotinate

Ethyl 6-bromo-2-methoxynicotinate

Cat. No.: B11855704
M. Wt: 260.08 g/mol
InChI Key: LRJVKBLRYLCWHI-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methoxynicotinate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a methoxy group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-2-methoxynicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 6-bromo-2-methoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of ethyl 2-methoxynicotinate using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to track the progress.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-methoxynicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 6-azido-2-methoxynicotinate or 6-thiocyanato-2-methoxynicotinate.

    Oxidation: Formation of ethyl 6-bromo-2-oxo-nicotinate.

    Reduction: Formation of ethyl 6-bromo-2-methoxy-1,2-dihydronicotinate.

Scientific Research Applications

Ethyl 6-bromo-2-methoxynicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-methoxynicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Ethyl 6-bromo-2-methoxynicotinate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 6-bromo-4-methoxynicotinate: Bromine atom at the 6th position and methoxy group at the 4th position.

    Ethyl 2-bromo-6-methoxynicotinate: Bromine atom at the 2nd position and methoxy group at the 6th position.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Ethyl 6-bromo-2-methoxynicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C9_9H10_{10}BrN O3_3
  • Molecular Weight : 260.08 g/mol
  • CAS Number : 1804507-80-9

The compound features a bromine atom at the 6-position of the nicotinic acid derivative, which is crucial for its biological activity.

Research indicates that compounds similar to this compound can act as inhibitors of various biological pathways. For instance, it has been shown to interact with enzymes involved in viral replication, specifically HIV integrase, which is essential for the integration of viral DNA into the host genome. Structural modifications at the 6-position have been linked to enhanced antiviral efficacy against resistant strains of HIV .

Antiviral Properties

This compound exhibits notable antiviral activity. In vitro studies have demonstrated its effectiveness against HIV by inhibiting the integrase enzyme. The compound's structure allows it to mimic substrates, fitting within the "substrate envelope," which is critical for maintaining potency against mutant forms of the virus .

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Its ability to inhibit specific cellular pathways involved in cancer proliferation is under investigation. For example, compounds in its class have shown cytotoxic effects on various cancer cell lines, indicating potential for therapeutic applications in oncology .

Table 1: Biological Activity Summary

Activity IC50_{50} (μM) EC50_{50} (μM) Cell Line
HIV Integrase Inhibition<10>200HIV-1 Vector
Cytotoxicity32 ± 4Not DeterminedHuman Osteosarcoma (HOS)

Note: IC50_{50} refers to the concentration required to inhibit 50% of target activity, while EC50_{50} refers to the concentration required for 50% of maximal effect.

Case Study: HIV Resistance

A study focused on derivatives of this compound highlighted its effectiveness against HIV strains resistant to standard treatments. The compound displayed a strong binding affinity to integrase, suggesting that it could be developed as a treatment option for patients with drug-resistant HIV .

Pharmacokinetics and Safety Profile

This compound is characterized by favorable pharmacokinetic properties:

  • BBB Permeant : Yes
  • CYP Inhibition : Inhibits CYP1A2 but not other CYP enzymes
  • Skin Permeation : Log Kp = -6.36 cm/s

These properties suggest that the compound can effectively cross the blood-brain barrier and may have implications for central nervous system-related conditions.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

ethyl 6-bromo-2-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-5-7(10)11-8(6)13-2/h4-5H,3H2,1-2H3

InChI Key

LRJVKBLRYLCWHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Br)OC

Origin of Product

United States

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